molecular formula C10H14O3S B13432878 3-Isobutoxy-4-methylthiophene-2-carboxylic acid

3-Isobutoxy-4-methylthiophene-2-carboxylic acid

Cat. No.: B13432878
M. Wt: 214.28 g/mol
InChI Key: YQAXGAKQXPOYMR-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid can be achieved through several methods. Another method includes the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

3-Isobutoxy-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different substituents.

    2-Thiophenecarboxylic acid: A simpler thiophene derivative with a carboxylic acid group at the 2-position.

    Methyl 2-thiophenecarboxylate: A methyl ester derivative of thiophene-2-carboxylic acid.

Uniqueness

3-Isobutoxy-4-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, such as materials science and medicinal chemistry .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4-methyl-3-(2-methylpropoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O3S/c1-6(2)4-13-8-7(3)5-14-9(8)10(11)12/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

YQAXGAKQXPOYMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1OCC(C)C)C(=O)O

Origin of Product

United States

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